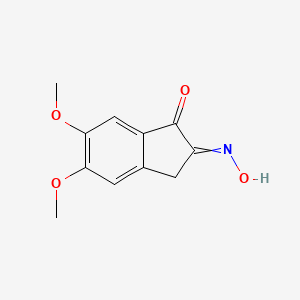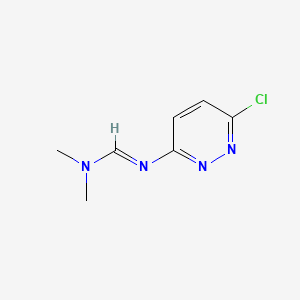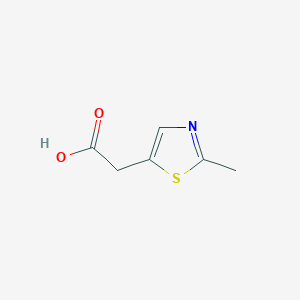![molecular formula C14H7Cl3F3N3 B1310417 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, along with a propenenitrile moiety attached to a dichlorophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorine, methyl, and trifluoromethyl groups. These reactions often require the use of halogenating agents, methylating agents, and trifluoromethylating reagents under controlled conditions.
Coupling with dichlorophenyl group: The final step involves the coupling of the substituted pyrazole ring with the dichlorophenyl group through a propenenitrile linkage. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially at the halogenated positions. Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
Oxidation products: Carboxylic acids, ketones
Reduction products: Amines, aldehydes
Substitution products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity has been investigated for potential use as a pharmaceutical agent. Studies have focused on its interactions with biological targets and its effects on cellular processes.
Medicine: Research has explored the compound’s potential as a therapeutic agent for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, agrochemicals, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-phenyl-2-propenenitrile
- (Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(2,4-dichlorophenyl)-2-propenenitrile
Uniqueness
3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile stands out due to the specific arrangement of its functional groups. The combination of the pyrazole ring with the dichlorophenyl and propenenitrile moieties imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H7Cl3F3N3 |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H7Cl3F3N3/c1-23-13(17)9(12(22-23)14(18,19)20)4-8(6-21)7-2-3-10(15)11(16)5-7/h2-5H,1H3 |
Clave InChI |
SLRDIKZDJKJRIP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(F)(F)F)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


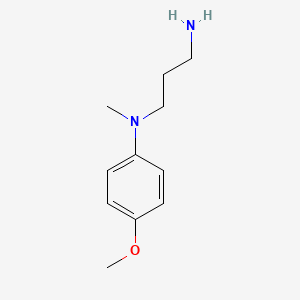
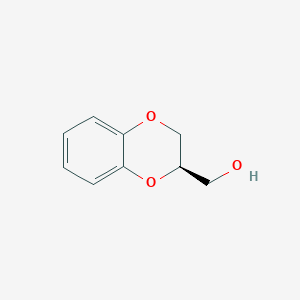
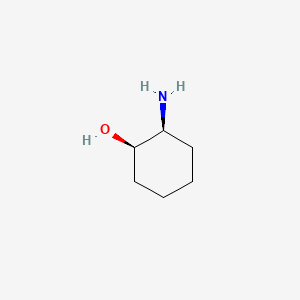
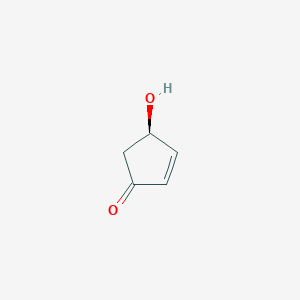
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/structure/B1310355.png)
![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)
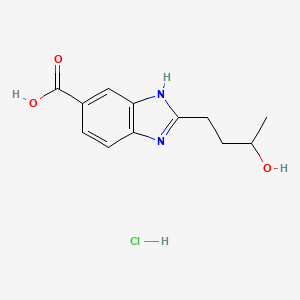
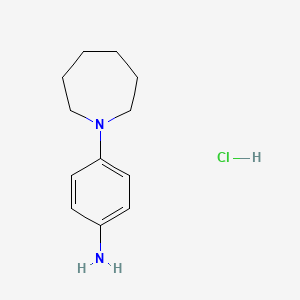
![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)
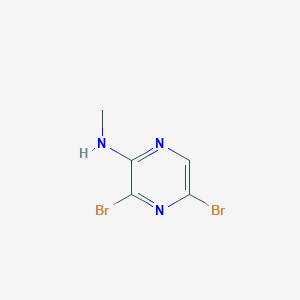
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
